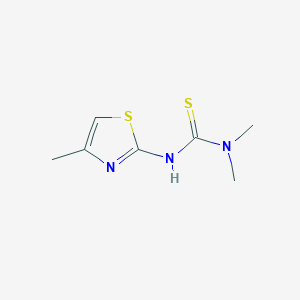
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. DMTU has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea involves its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea reacts with free radicals to neutralize them, thus preventing oxidative damage. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective genes.
Efectos Bioquímicos Y Fisiológicos
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to improve cognitive function and reduce brain damage in animal models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has several advantages as a tool in laboratory experiments. It is a highly specific antioxidant that can scavenge free radicals without affecting other cellular processes. It is also stable and can be easily synthesized to high purity. However, there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in lab experiments. It has a short half-life and may require multiple doses to achieve optimal effects. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea may have off-target effects that need to be carefully considered.
Direcciones Futuras
There are several future directions for research on 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea. One area of interest is the potential use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, there is potential for the development of novel 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea derivatives with improved pharmacokinetic properties and specificity. Overall, the future of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea research looks promising, and further investigation is warranted.
Conclusion:
In conclusion, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, or 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, is a valuable tool in scientific research due to its antioxidant properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments. While there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, its potential for future research looks promising.
Métodos De Síntesis
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea can be synthesized through various methods, including the reaction of 4-methyl-2-thiazolamine with carbon disulfide, followed by reaction with dimethylamine. Another method involves the reaction of 4-methyl-2-thiazolamine with thiocyanate, followed by reaction with dimethylamine. These methods have been optimized to yield high-purity 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against brain damage caused by ischemia/reperfusion injury. In cardiovascular research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against cardiac dysfunction caused by oxidative stress. In cancer research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to sensitize cancer cells to chemotherapy.
Propiedades
Número CAS |
19958-75-9 |
|---|---|
Nombre del producto |
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
Fórmula molecular |
C7H11N3S2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-5-4-12-6(8-5)9-7(11)10(2)3/h4H,1-3H3,(H,8,9,11) |
Clave InChI |
FIGRRRXEUUOHRS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CSC(=N1)N=C(N(C)C)S |
SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
SMILES canónico |
CC1=CSC(=N1)NC(=S)N(C)C |
Otros números CAS |
19958-75-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



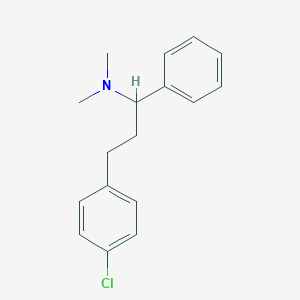

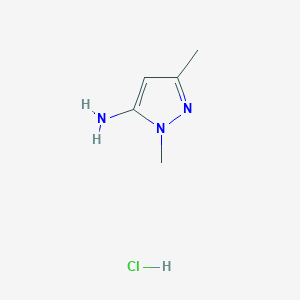

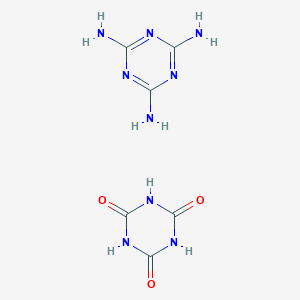
![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
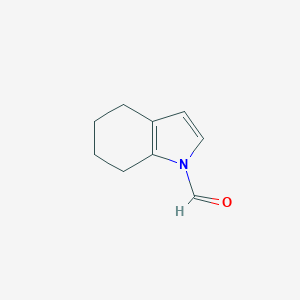
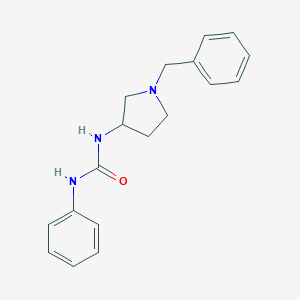
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
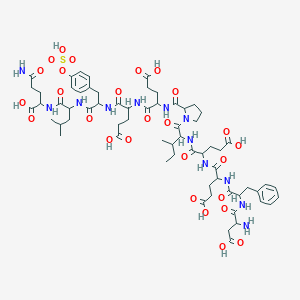
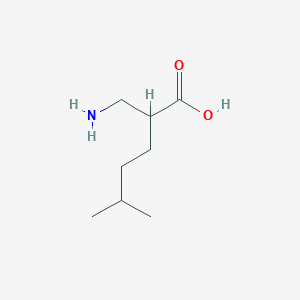
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)